Balanol
概要
説明
バランロールは、Verticillium balanoides菌が産生する真菌代謝産物です。 これは、ATPと同様の方法で結合する、セリン/スレオニンキナーゼであるプロテインキナーゼA(PKA)およびプロテインキナーゼC(PKC)の強力な阻害剤です 。 バランロールは、1993年に、PKCの新規阻害剤を探索する中で発見されました。PKCは、セリン/スレオニンキナーゼのファミリーであり、その過剰活性化は、がんを含む多くのヒト疾患に関連しています .
作用機序
バランロールは、セリン/スレオニンキナーゼ、特にタンパク質キナーゼA(PKA)およびタンパク質キナーゼC(PKC)のATP結合部位に結合することによって、その効果を発揮します 。 バランロールがこれらのキナーゼに結合すると、その活性が阻害され、シグナル伝達経路に関与する標的タンパク質のリン酸化が阻害されます 。 バランロールの分子標的は、PKAとPKCの触媒サブユニットであり、その結合機構には、ATP結合部位の重要なアミノ酸残基との相互作用が含まれます .
類似化合物の比較
バランロールは、他のキナーゼ阻害剤と比較して、その構造と結合特性がユニークです。 類似した化合物には、スタウロスポリン、アゼピノスタチン、およびオフィオコルジンがあります 。 スタウロスポリンは、幅広い特異性を備えたよく知られたキナーゼ阻害剤ですが、バランロールはPKAとPKCに対してより高い選択性を示します 。 アゼピノスタチンとオフィオコルジンは、構造的にバランロールと関連していますが、結合パターンと結合親和性が異なります 。 バランロールのユニークな構造により、ATP結合部位との異なる相互作用が可能になり、キナーゼ阻害の研究と選択的阻害剤の開発のための貴重なツールとなっています .
生化学分析
Biochemical Properties
Balanol acts as an ATP-competitive inhibitor in kinases . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in kinase activity. The nature of these interactions is largely competitive, with this compound mimicking ATP to inhibit kinase activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits PKC isozymes and PKA, which play crucial roles in cell signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ATP mimic, this compound binds to the ATP-binding site of kinases, inhibiting their activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to kinase activity. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
準備方法
合成経路と反応条件: バランロールは、ベンゾフェノン、ヘキサヒドロアゼパン、および4-ヒドロキシベンゾイル部分のカップリングを含む一連の化学反応によって合成することができます。 ベンゾフェノンとヘキサヒドロアゼパン部分はエステル結合によって結合し、アゼパンとベンゾイル部分はアミド結合によって結合します 。合成経路には、官能基の保護と脱保護、カップリング反応、精製プロセスなど、複数のステップが含まれます。
工業生産方法: バランロールの工業生産には、Tolypocladium ophioglossoides菌を用いた発酵条件の最適化が含まれます。 バランロール生合成を正に調節するクラスター位置調節遺伝子blnRの過剰発現によって、生産量を増やすことができます 。 最適化された培地と発酵条件により、グラムレベルのバランロールを生産できます .
化学反応の分析
反応の種類: バランロールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、特定のタンパク質キナーゼに対するバランロールの結合親和性と選択性を高めるために、バランロールの分子構造を修飾するために不可欠です。
一般的な試薬と条件: バランロールの化学反応で使用される一般的な試薬には、酸化剤、還元剤、置換反応用の求核剤が含まれます。反応条件は、通常、目的の化学的変換を確実にするために、制御された温度、pHレベル、および溶媒系を伴います。
主な生成物: バランロールの化学反応によって生成される主な生成物には、そのアナログと誘導体が含まれ、これらは薬理学的特性と特定のキナーゼに対する選択性を改善するように設計されています .
科学研究への応用
バランロールは、化学、生物学、医学、産業の分野において、特に多くの科学研究への応用があります。 これは、タンパク質キナーゼC(PKC)およびタンパク質キナーゼA(PKA)の強力なATP競合的阻害剤として使用されており、シグナル伝達経路とキナーゼ関連疾患の研究に役立ちます 。 バランロールとそのアナログは、キナーゼ阻害における選択性とタンパク質の柔軟性の役割を調べるためにも使用されています 。
科学的研究の応用
Balanol has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent ATP-competitive inhibitor of protein kinase C (PKC) and protein kinase A (PKA), making it valuable for studying signal transduction pathways and kinase-related diseases . This compound and its analogs are also used to investigate the roles of selectivity and protein flexibility in kinase inhibition .
類似化合物との比較
Balanol is unique in its structure and binding properties compared to other kinase inhibitors. Similar compounds include staurosporine, azepinostatin, and ophiocordin . While staurosporine is a well-known kinase inhibitor with broad specificity, this compound exhibits higher selectivity for PKA and PKC . Azepinostatin and ophiocordin are structurally related to this compound but differ in their linkage patterns and binding affinities . This compound’s unique structure allows for distinct interactions with the ATP-binding site, making it a valuable tool for studying kinase inhibition and developing selective inhibitors .
生物活性
Balanol, a fungal metabolite derived from Verticillium balanoides, has garnered significant attention due to its potent inhibitory effects on serine/threonine kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC). This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
This compound functions primarily as an ATP-competitive inhibitor of PKA and PKC. By binding to the ATP-binding site within the catalytic domain of these kinases, this compound prevents the phosphorylation of target substrates, which is essential for the activation of various signaling pathways involved in cell growth and differentiation. The binding affinity of this compound is notably high, with an inhibition constant () reported as low as 4 nM for PKA and varying between 1.6 nM to 742 nM across different PKC isoforms .
Binding Characteristics
The binding mechanism is characterized by nonpolar interactions rather than hydrogen bonding. This compound's structure includes two benzophenone rings that interact with the glycine-rich loop of the kinase, facilitating a rearrangement of catalytic side chains that enhances its inhibitory effect . The flexibility of this compound allows it to adapt to different protein microenvironments, contributing to its selectivity among various kinases.
Structure-Activity Relationships (SAR)
Extensive research has focused on modifying this compound's chemical structure to improve its selectivity and potency. Key findings include:
- Analog Synthesis : Numerous congeners have been synthesized to study the impact of structural modifications on kinase binding. For example, the removal of a hydroxyl group from the benzophenone ring significantly increases selectivity for PKA over PKC .
- Fluorination Effects : Recent studies have shown that introducing fluorine atoms into the this compound structure can enhance selectivity for specific PKC isoforms, particularly PKCε. This modification alters the charge states and binding dynamics within the ATP site .
Modification | Effect on Binding |
---|---|
Hydroxyl group removal | Increased selectivity for PKA |
Fluorination | Improved selectivity for PKCε |
Benzophenone ring flexibility | Enhanced adaptability to kinase environments |
Biological Implications
This compound's ability to inhibit PKA and PKC has significant implications in oncology. PKA is often implicated in tumor promotion, while PKC isoforms can act as either tumor promoters or suppressors depending on the context . Thus, targeting these kinases with this compound or its analogs presents a potential therapeutic strategy in cancer treatment.
Case Studies
- Inhibition Profiles : A study demonstrated that this compound exhibited a potent inhibitory effect on cGMP-dependent protein kinase (PKG), PKA, and various PKC isoforms, with values reflecting its strong competitive inhibition .
- Therapeutic Potential : Research indicates that modifications to enhance selectivity towards specific PKC isoforms could lead to new anticancer drugs that minimize side effects associated with broader kinase inhibition .
Future Directions
Ongoing research aims to further elucidate the precise mechanisms by which this compound and its analogs interact with target kinases. Advanced computational methods such as molecular dynamics simulations are being employed to predict binding affinities and optimize ligand design based on charge states and structural flexibility . The ultimate goal is to develop highly selective inhibitors that can be utilized in clinical settings for targeted cancer therapies.
特性
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-19-2 | |
Record name | (-)-Balanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。